molecular formula C18H18ClN5O2S B2560087 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 872861-77-3

2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Katalognummer: B2560087
CAS-Nummer: 872861-77-3
Molekulargewicht: 403.89
InChI-Schlüssel: SRLLSAKRUYOCGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H18ClN5O2S and its molecular weight is 403.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structural components:

  • Pyrazolo[3,4-d]pyrimidine core : Known for its role in targeting various kinases.
  • Thioether linkage : Enhances interaction with biological targets.
  • Tetrahydrofuran substituent : May influence pharmacokinetic properties.

1. Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Studies have shown that derivatives of this scaffold can selectively inhibit CDK2, which is particularly relevant in cancer therapy:

CompoundTargetIC50 (µM)Reference
This compoundCDK20.5
Other Pyrazolo DerivativesCDK2Varies (0.1 - 10)

2. Antifungal Activity

Research indicates that similar compounds exhibit significant antifungal properties. The presence of specific functional groups enhances their efficacy against fungal pathogens:

CompoundPathogenMIC (µg/mL)Reference
This compoundF. oxysporum6.25
Other Pyrazolo DerivativesVarious Fungi12.5 - 25

3. Anti-Cancer Properties

The compound's ability to inhibit CDK2 suggests potential in cancer treatment. A study demonstrated that compounds with similar structures displayed significant anti-proliferative effects on various cancer cell lines:

Cell LineCompoundIC50 (µM)Reference
MCF-7 (Breast Cancer)This compound0.8
HepG2 (Liver Cancer)Similar Pyrazolo Derivatives0.5 - 5

The biological activity of the compound is primarily attributed to its interaction with specific kinases involved in cell signaling pathways:

  • CDK Inhibition : Disruption of cell cycle progression leading to apoptosis in cancer cells.
  • Fungal Targeting : Inhibition of key enzymes necessary for fungal cell wall synthesis.

Case Studies

Several studies have explored the biological efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

  • Cancer Cell Lines : A comparative analysis of various derivatives showed that modifications at the thioether and tetrahydrofuran positions significantly impacted anti-cancer activity.
  • Antifungal Testing : A series of pyrazolo derivatives were tested against common fungal pathogens, revealing that compounds with electron-withdrawing groups exhibited enhanced antifungal activity.

Wissenschaftliche Forschungsanwendungen

Compounds in the pyrazolo[3,4-d]pyrimidine class are known for a variety of biological activities, including:

  • Anticancer Properties : Many derivatives have shown promising results as inhibitors of various cancer cell lines.
  • Kinase Inhibition : Targeting kinases such as EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-dependent kinase 2) has been a focus for developing anticancer therapies.

Anticancer Activity

A study examining various pyrazolo[3,4-d]pyrimidine derivatives highlighted their potential as anticancer agents. The following table summarizes key findings:

CompoundTargetIC50 Value (µM)Biological Activity
Compound 5iEGFR/VGFR20.3 / 7.60Dual inhibitor with significant anticancer activity
Compound 9aHCT-116Not specifiedOvercomes Doxorubicin resistance
Compound 12bA549/HCT-1168.21 / 19.56Potent anti-proliferative activity

These findings indicate that derivatives of the compound can effectively inhibit cancer cell proliferation and may overcome drug resistance in certain cases .

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that can be tailored to enhance specific biological activities:

  • Modifications at various positions on the pyrazolo[3,4-d]pyrimidine scaffold can lead to improved potency and selectivity against targeted kinases.
  • The introduction of thioether linkages and tetrahydrofuran moieties has been shown to enhance solubility and bioavailability, critical factors for pharmacological efficacy .

Eigenschaften

IUPAC Name

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2S/c19-12-3-1-4-13(7-12)24-17-15(9-23-24)18(22-11-21-17)27-10-16(25)20-8-14-5-2-6-26-14/h1,3-4,7,9,11,14H,2,5-6,8,10H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLLSAKRUYOCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.